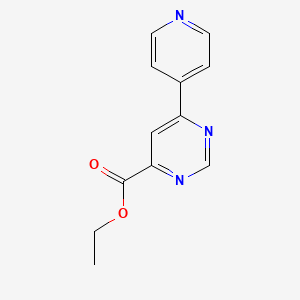

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate

CAS No.: 2097958-49-9

Cat. No.: VC3165424

Molecular Formula: C12H11N3O2

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097958-49-9 |

|---|---|

| Molecular Formula | C12H11N3O2 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | ethyl 6-pyridin-4-ylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-3-5-13-6-4-9/h3-8H,2H2,1H3 |

| Standard InChI Key | NECKMTXJORCZMM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=NC(=C1)C2=CC=NC=C2 |

| Canonical SMILES | CCOC(=O)C1=NC=NC(=C1)C2=CC=NC=C2 |

Introduction

Structural Characteristics and Basic Properties

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound featuring both pyrimidine and pyridine rings in its structure. The compound has a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol . Its structure comprises a pyrimidine core with a pyridin-4-yl substituent at the 6-position and an ethyl carboxylate group at the 4-position.

The structural architecture of this compound contributes to its chemical reactivity and potential biological activities. The presence of multiple nitrogen atoms in both the pyrimidine and pyridine rings creates electron-deficient centers that can participate in various chemical reactions. Additionally, the ethyl carboxylate group serves as a potential site for further functionalization, making this compound valuable for synthetic chemistry applications.

The compound is typically available with a minimum purity of 95%, indicating its stability and the feasibility of its synthesis and purification . Its CAS number is 2097958-49-9, providing a unique identifier for chemical database referencing and regulatory documentation.

Synthesis Methodologies

Reaction Conditions and Optimization

The synthesis of heterocyclic compounds like Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate typically requires careful control of reaction conditions. Based on the synthesis of related compounds, key considerations would include:

-

Temperature control: Reactions likely require moderate heating to facilitate coupling reactions

-

Catalyst selection: Palladium-based catalysts are commonly employed for cross-coupling reactions

-

Solvent choice: Polar aprotic solvents such as DMF or THF are typically preferred

-

Reaction time: Extended reaction periods may be necessary to achieve good yields

Analytical Characterization

Comparative Physical Properties

Table 1 provides a comparison of physical properties between Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate and structurally related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 (calculated) | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate | C₁₂H₁₁N₃O₂ | 229.23 | Not reported | Not reported |

| Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate | C₁₁H₁₀N₄O₂ | 230.22 | 0.3 | 6 |

| Ethyl 6-chloropyrimidine-4-carboxylate | C₇H₇ClN₂O₂ | 186.59 | 1.7 | 4 |

| Ethyl pyrimidine-4-carboxylate | C₇H₈N₂O₂ | 152.15 | Not reported | Not reported |

Structure-Activity Relationship Considerations

Key Structural Features

The biological activity of heterocyclic compounds is strongly influenced by their structural features. For Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate, several key structural elements may contribute to its potential biological activities:

-

Pyrimidine core: The pyrimidine ring is a privileged structure in medicinal chemistry, present in many biologically active compounds including nucleobases

-

Pyridine substituent: The pyridin-4-yl group at the 6-position may contribute to specific receptor interactions

-

Ethyl carboxylate: This functional group may influence the compound's pharmacokinetic properties and serve as a site for prodrug development

Comparative Analysis

Comparing Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate with similar compounds provides insights into potential structure-activity relationships. For instance, the related compound Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate differs in the position of the pyridine attachment (2-position vs. 4-position) and includes a hydroxyl group at the 6-position. These structural differences would likely result in distinct biological activities and physicochemical properties.

Similarly, Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate replaces the pyridine ring with a pyrazine moiety, introducing an additional nitrogen atom that would alter the compound's electronic properties and potential binding interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume